Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate
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Overview
Description
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is a chemical compound with the molecular formula C₂₇H₅₂B₂F₈P₂. It is a phosphonium salt that is widely used in organic synthesis and catalysis due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propane-1,3-diol and dicyclohexylphosphine.
Reaction Steps: The dicyclohexylphosphine is first converted to its corresponding phosphonium salt by reacting with an alkyl halide, such as bromoethane, to form dicyclohexylphosphonium bromide.
Formation of Tetrafluoroborate Salt: The dicyclohexylphosphonium bromide is then treated with tetrafluoroboric acid to produce this compound.
Industrial Production Methods:
Batch Production: The compound is often produced in batch processes in chemical manufacturing facilities. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity.
Purification: After synthesis, the product is purified through recrystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can also be used in reduction reactions, such as the reduction of nitro compounds to amines.
Substitution: The compound is involved in nucleophilic substitution reactions, where it can help in the substitution of halides with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and the presence of a base.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used, often under an inert atmosphere and at room temperature.
Substitution: Nucleophiles such as amines or thiols are used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted halides and other functionalized organic compounds.
Scientific Research Applications
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is extensively used in scientific research due to its versatility and efficiency as a catalyst. Its applications include:
Organic Synthesis: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Catalysis: The compound serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate exerts its effects involves its role as a ligand in transition metal complexes. The phosphonium group coordinates to the metal center, stabilizing the complex and facilitating various catalytic processes. The tetrafluoroborate anion helps in maintaining the charge balance and enhancing the solubility of the complex in organic solvents.
Comparison with Similar Compounds
Bis(diphenylphosphino)methane (dppm): Another phosphine ligand used in transition metal catalysis.
Triphenylphosphine (PPh₃): A widely used phosphine ligand in organic synthesis and catalysis.
Bis(triphenylphosphine)nickel chloride (NiCl₂(PPh₃)₂): A nickel complex used in cross-coupling reactions.
Uniqueness: Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is unique due to its structural features, which include the dicyclohexylphosphonium group and the tetrafluoroborate anion. These features contribute to its high stability, reactivity, and versatility in various chemical reactions.
Properties
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1/p+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAIJGNZUQTAM-UHFFFAOYSA-P |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52B2F8P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002345-50-7 |
Source
|
Record name | 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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